1-acetyl-N-(pyridin-3-yl)azetidine-3-carboxamide
Description
1-Acetyl-N-(pyridin-3-yl)azetidine-3-carboxamide is a heterocyclic compound featuring a four-membered azetidine ring substituted with an acetyl group at position 1 and a carboxamide group at position 2. The pyridin-3-yl moiety attached to the carboxamide nitrogen introduces aromatic and hydrogen-bonding capabilities, making it structurally distinct among azetidine derivatives.
Properties
IUPAC Name |
1-acetyl-N-pyridin-3-ylazetidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2/c1-8(15)14-6-9(7-14)11(16)13-10-3-2-4-12-5-10/h2-5,9H,6-7H2,1H3,(H,13,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KORZTVGUPMPJGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC(C1)C(=O)NC2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-acetyl-N-(pyridin-3-yl)azetidine-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
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Formation of the Azetidine Ring: : The azetidine ring can be synthesized through the cyclization of appropriate precursors, such as amino alcohols or amino acids, under specific conditions. For example, the cyclization of N-Boc-azetidin-3-one can be achieved using a base like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) in a Horner–Wadsworth–Emmons reaction .
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Introduction of the Pyridine Moiety: : The pyridine ring can be introduced through a coupling reaction, such as the Suzuki–Miyaura cross-coupling reaction, where a brominated azetidine derivative is reacted with a pyridine boronic acid .
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Acetylation: : The final step involves the acetylation of the azetidine ring, which can be achieved using acetic anhydride in the presence of a base like pyridine .
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability.
Chemical Reactions Analysis
1-acetyl-N-(pyridin-3-yl)azetidine-3-carboxamide undergoes various chemical reactions, including:
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Oxidation: : The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products .
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Reduction: : Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule .
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Substitution: : The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the azetidine or pyridine rings .
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like triethylamine, and catalysts like palladium on carbon . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-acetyl-N-(pyridin-3-yl)azetidine-3-carboxamide is a complex organic compound featuring an azetidine ring and a pyridine moiety, making it interesting for researchers in medicinal chemistry and materials science.
Scientific Research Applications
- Medicinal Chemistry The unique structure of this compound makes it a candidate for drug development, particularly in the design of novel therapeutic agents targeting specific biological pathways. Azetidine derivatives are of interest in medicinal chemistry because of their potential therapeutic applications. The compound may function as an inhibitor or modulator, depending on its structural conformation and the nature of its interactions.
- Materials Science This compound can serve as a building block for synthesizing advanced materials like polymers and coatings because it can undergo polymerization reactions.
- Catalysis The compound’s structure allows it to act as a ligand in catalytic reactions, facilitating various organic transformations.
- Biological Research The compound can be used in biological studies to investigate its effects on cellular processes and its potential as a bioactive molecule.
Mechanism of Action
The mechanism of action of this compound involves interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit specific enzymes involved in disease pathways, thereby exerting therapeutic effects. Data supporting these mechanisms typically arise from biochemical assays and molecular modeling studies.
Comparison with Similar Compounds
This compound can be compared with other similar compounds:
- Azetidine Derivatives Compounds like N-(methanesulfonyl)azetidine and N-Boc-azetidin-3-one share the azetidine ring structure but differ in their substituents and overall properties.
- Pyridine Derivatives Compounds like 3-pyridinecarboxamide and 4-pyridinecarboxamide contain the pyridine moiety but lack the azetidine ring, resulting in different chemical and biological properties.
Further Research
Mechanism of Action
The mechanism of action of 1-acetyl-N-(pyridin-3-yl)azetidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit specific enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Azetidine-Carboxamide Derivatives
- 1-(6-(1H-Pyrazol-1-yl)pyrimidin-4-yl)-N-(4-methyl-1,2,5-oxadiazol-3-yl)azetidine-3-carboxamide (CAS: 2034473-31-7): Structure: Features an azetidine core linked to pyrimidine and oxadiazole rings. Molecular Weight: 326.31 g/mol (vs. ~220–230 g/mol estimated for 1-acetyl-N-(pyridin-3-yl)azetidine-3-carboxamide).
Pyridin-3-yl Carboxamides
- N-[2-(Acetoxy)ethyl]-3-pyridinecarboxamide (CAS: 83440-03-3):
- Structure : Contains a pyridin-3-yl carboxamide group but lacks the azetidine ring.
- Molecular Weight : 208.21 g/mol.
- Functional Impact : The acetoxyethyl group introduces ester functionality, which may improve membrane permeability but reduce metabolic stability compared to the acetylated azetidine scaffold .
Non-Azetidine PPARγ Ligands
- Compounds 6 and 7 (N-(5-chloro-6-(quinolin-3-yloxy)pyridin-3-yl)benzenesulfonamide derivatives): Gold Scores: 78.09 and 87.26 (vs. 90.65 for reference compound INT131). Hydrogen Bonding Scores: 6.11 and 7.42. Key Differences: These sulfonamide derivatives exhibit strong PPARγ affinity due to their quinoline-pyrindine hybrid structure, but their larger size and sulfonamide groups may reduce selectivity compared to the compact azetidine-carboxamide framework .
β-Carboline Derivatives
- 1-Acetyl-N-(1-phenylethylamine)-9H-β-carboline-3-carboxamide (6c): Structure: Shares the acetyl-carboxamide motif but replaces azetidine with a β-carboline core.
Physicochemical and Pharmacological Properties
Biological Activity
1-acetyl-N-(pyridin-3-yl)azetidine-3-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial, antiviral, and anticancer research. This article aims to provide an overview of the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and research findings.
Target Interaction
The primary target for this compound is the Signal Transducer and Activator of Transcription 3 (STAT3) . This compound interacts with STAT3 by binding with high affinity, which subsequently disrupts various biochemical pathways associated with cell growth, survival, and differentiation.
Biochemical Pathways Affected
By inhibiting STAT3, the compound may lead to:
- Disruption of cell signaling pathways : Affecting processes like apoptosis and proliferation.
- Alteration in gene expression : Resulting in changes to cellular responses to stress and inflammation.
Antimicrobial Activity
Research indicates that derivatives of pyridine compounds exhibit significant antimicrobial properties. For instance, studies have shown that related compounds display activity against various bacterial strains such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa . The minimum inhibitory concentration (MIC) values for these compounds often demonstrate enhanced potency when combined with nanoparticles or other agents.
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| 1 | E. coli | 25 |
| 2 | S. aureus | 30 |
| 3 | P. aeruginosa | 35 |
Antiviral Activity
The compound has also been explored for its antiviral potential. Research into pyridine derivatives has highlighted their effectiveness against viral pathogens, particularly in the context of emerging diseases such as COVID-19 . The presence of heterocycles within these compounds enhances their therapeutic properties.
Anticancer Properties
Preliminary studies suggest that this compound may exhibit anticancer activity through the modulation of STAT3 signaling pathways. Inhibition of this pathway has been linked to reduced tumor growth and increased apoptosis in cancer cells .
Case Studies
- Antimicrobial Efficacy : A study investigated the antimicrobial effects of a series of pyridine derivatives, including azetidine-based compounds. Results indicated that these compounds showed significant inhibition against a range of pathogens compared to standard antibiotics .
- Antiviral Screening : In a recent investigation focused on antiviral agents against SARS-CoV-2, derivatives containing the pyridine moiety were tested for efficacy. Several compounds demonstrated promising results in vitro, suggesting potential for further development as therapeutic agents against viral infections .
- Anticancer Activity : Research evaluating the cytotoxic effects of azetidine derivatives on various cancer cell lines showed that some compounds exhibited selective toxicity towards cancer cells while sparing normal cells, indicating their potential as anticancer agents .
Pharmacokinetics
The pharmacokinetic profile of this compound is characterized by improved cell membrane permeability and favorable absorption characteristics. Studies have indicated that modifications to the compound enhance its bioavailability and distribution within biological systems.
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing 1-acetyl-N-(pyridin-3-yl)azetidine-3-carboxamide, and how can reaction conditions be optimized?
- Synthesis Design : Utilize computational reaction path searches (e.g., quantum chemical calculations) to predict feasible synthetic routes, followed by experimental validation. For example, ICReDD’s approach integrates computational modeling with iterative experimental testing to narrow optimal conditions .
- Optimization : Apply statistical design of experiments (DoE) to systematically vary parameters (e.g., temperature, catalyst loading, solvent ratios) and identify critical factors. This reduces trial-and-error inefficiencies and ensures reproducibility .
- Example Table :
| Parameter | Range Tested | Optimal Value | Impact on Yield |
|---|---|---|---|
| Reaction Temp. | 50–120°C | 90°C | +25% yield |
| Catalyst (mol%) | 1–5% | 3% | +18% efficiency |
Q. What safety protocols should be followed when handling this compound in laboratory settings?
- PPE Requirements : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing or handling powdered forms .
- Disposal : Follow institutional guidelines for organic waste disposal. Neutralize acidic/basic byproducts before disposal .
Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?
- Primary Methods :
- HPLC : Quantify purity (>95% recommended for biological assays) .
- NMR : Confirm regiochemistry of the pyridine and azetidine moieties (e.g., ¹H NMR for acetyl group integration) .
- XRD : Resolve crystallographic details (e.g., bond angles in the azetidine ring) .
- Cross-Validation : Compare computational IR/Raman spectra (from quantum calculations) with experimental data to validate structural assignments .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Data Validation :
- Use orthogonal assays (e.g., SPR for binding affinity vs. cell-based functional assays) to confirm activity .
- Control for batch-to-batch variability by repeating experiments with independently synthesized batches .
- Example Table :
| Study | Reported IC₅₀ (nM) | Assay Type | Batch Purity |
|---|---|---|---|
| Study A (2023) | 12 ± 3 | Cell viability | 92% |
| Study B (2024) | 45 ± 8 | Enzymatic assay | 98% |
Q. What computational strategies are recommended for elucidating structure-activity relationships (SAR) of derivatives?
- Molecular Dynamics (MD) : Simulate ligand-receptor interactions (e.g., docking into kinase active sites) to prioritize derivatives for synthesis .
- QSAR Modeling : Train models using experimentally determined IC₅₀ values and descriptors (e.g., logP, polar surface area) .
- Example Table :
| Derivative | logP | Polar Surface Area (Ų) | Predicted IC₅₀ (nM) |
|---|---|---|---|
| Methyl substituent | 1.2 | 78 | 18 |
| Fluoro substituent | 1.5 | 65 | 9 |
Q. What challenges arise in scaling up synthesis, and how can they be addressed?
- Purification : Implement membrane separation technologies (e.g., nanofiltration) to isolate the compound from side products .
- Reactor Design : Optimize heat/mass transfer using microreactors or flow chemistry setups to maintain reaction efficiency at larger scales .
Key Methodological Considerations
- Contradiction Analysis : When conflicting data arise, systematically rule out variables (e.g., solvent impurities, assay interference) using controlled experimental repeats .
- Theoretical Frameworks : Align SAR studies with quantum mechanical calculations (e.g., DFT for electronic effects) to rationalize observed activity trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
